molecular formula C10H7IZn B3415913 1-Naphthylzinc iodide CAS No. 46000-10-6

1-Naphthylzinc iodide

Cat. No. B3415913
CAS RN: 46000-10-6
M. Wt: 319.4 g/mol
InChI Key: DUTYTNHFYDFTDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylzinc iodide is an organozinc reagent used as a synthetic intermediate in various organic transformations. It has a linear formula of C10H7ZnI and a molecular weight of 319.46 .


Molecular Structure Analysis

The molecular structure of 1-Naphthylzinc iodide is represented by the linear formula C10H7ZnI . This indicates that it consists of a naphthyl group (C10H7), a zinc atom (Zn), and an iodide ion (I).


Physical And Chemical Properties Analysis

1-Naphthylzinc iodide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). It has a density of 1 g/mL at 25 °C and should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Fluorescent Probes and Imaging Applications : 1,8-Naphthalimide derivatives have been developed to detect ClO− ions. These compounds exhibit significant changes in their optical and fluorescence spectral behavior, which are substantial enough in the visible spectrum to allow visual detection. They can be used as ratiometric sensors based on the intramolecular charge transfer process. Additionally, they have been confirmed for use in imaging probes for detecting ClO− in HepG2 cells (Li et al., 2016).

  • Synthesis and Properties of Naphthalene Diimides : Naphthalene diimides (NDIs) have been extensively researched for their applications in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications. This includes their use in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

  • Colorimetric Chemosensors : Naphthalene-based chemosensors have been designed for the selective and sensitive detection of iodide ions in aqueous solutions. These probes exhibit color changes detectable by the naked eye and have been applied in test kits for iodide ion detection (Thakur et al., 2018).

  • Photovoltaic and Electronic Applications : Studies have also explored the use of naphthalene derivatives in organic solar cells. This includes the development of compounds like naphtho[1,2‐b:5,6‐b′]dithiophene and their application in organic solar cells, demonstrating their potential in creating high-performance electron acceptors (Zhu et al., 2018).

  • Chemical Synthesis and Organic Reactions : Naphthalene derivatives have been used in the Pd-catalyzed arylation of 1,4-naphthoquinones with aryl iodides. This reaction showcases excellent functional group tolerance and high regioselectivity, with potential applications in synthesizing complex organic compounds (Akagi & Komatsu, 2020).

Safety and Hazards

1-Naphthylzinc iodide is classified as a dangerous substance. It is highly flammable, harmful if swallowed, and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

iodozinc(1+);1H-naphthalen-1-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7.HI.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYTNHFYDFTDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylzinc iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthylzinc iodide
Reactant of Route 2
1-Naphthylzinc iodide
Reactant of Route 3
1-Naphthylzinc iodide
Reactant of Route 4
1-Naphthylzinc iodide
Reactant of Route 5
1-Naphthylzinc iodide
Reactant of Route 6
1-Naphthylzinc iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.